ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate is a synthetic organic compound that features a trifluoromethoxy group, an imidazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethoxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethoxy anions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethoxy and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethoxy anions for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate: Lacks the trifluoromethoxy group, resulting in different chemical properties.
Methyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate: Similar structure but with a methyl ester group instead of ethyl.
5-Methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid: The ester group is replaced by a carboxylic acid group.
Uniqueness
The presence of the trifluoromethoxy group in this compound imparts unique properties such as increased lipophilicity, stability, and reactivity. These characteristics make it a valuable compound in various applications, particularly in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C14H13F3N2O3 |
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Molecular Weight |
314.26 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O3/c1-3-21-13(20)11-8(2)18-12(19-11)9-5-4-6-10(7-9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
InChI Key |
LPHDYJJASDSALO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC(=CC=C2)OC(F)(F)F)C |
Origin of Product |
United States |
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